molecular formula C59H107NO28 B8106228 Ald-Ph-amido-PEG24-acid

Ald-Ph-amido-PEG24-acid

Cat. No.: B8106228
M. Wt: 1278.5 g/mol
InChI Key: HBVFHLMEZRVAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-Ph-amido-PEG24-acid is a polyethylene glycol (PEG)-based bifunctional linker featuring an aldehyde (Ald) group, a phenyl (Ph) ring, an amide bond, and a 24-unit PEG chain terminated with a carboxylic acid. It is widely used in synthesizing proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific disease-related proteins . The aldehyde group enables selective conjugation with primary amines (e.g., lysine residues in proteins) via Schiff base formation, while the carboxylic acid facilitates coupling to other functional groups (e.g., amines or hydroxyls) using standard activation methods like EDC/NHS chemistry. The long PEG24 chain enhances water solubility, reduces aggregation, and provides flexibility, which is critical for PROTACs to form productive ternary complexes between the target protein and E3 ubiquitin ligase .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H107NO28/c61-55-56-1-3-57(4-2-56)59(64)60-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-58(62)63/h1-4,55H,5-54H2,(H,60,64)(H,62,63)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVFHLMEZRVAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H107NO28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG24-acid involves the reaction of a benzaldehyde derivative with a PEG chain terminated with a carboxylic acid group. The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide groups . The terminal carboxylic acid can undergo reactions with primary and secondary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Scientific Research Applications

Drug Delivery Systems

Ald-Ph-amido-PEG24-acid serves as a crucial linker in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its properties enhance solubility and stability, making it suitable for targeted therapies.

Bioconjugation Techniques

The compound is widely used in bioconjugation due to its ability to form stable amide bonds with various biomolecules. This feature is essential for creating stable drug conjugates that can effectively target specific cells or tissues.

Protein Degradation Studies

In the context of PROTACs, this compound facilitates selective protein degradation via the ubiquitin-proteasome pathway. This application is particularly relevant in cancer research, where targeted degradation of oncogenic proteins can lead to therapeutic benefits.

Case Study 1: Targeted Drug Delivery

In one study, this compound was utilized to create ADCs that demonstrated enhanced tumor uptake while minimizing off-target effects. The conjugates exhibited improved pharmacokinetics, leading to higher therapeutic efficacy in xenograft models.

Case Study 2: PROTAC Development

Research involving this compound highlighted its role in synthesizing PROTACs that effectively targeted specific proteins for degradation. The study showed that these PROTACs could significantly reduce levels of oncogenic proteins in cancer cell lines, demonstrating potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ald-Ph-amido-PEG24-acid with structurally or functionally related PEG-based linkers:

Compound Name CAS Number Molecular Weight Functional Groups PEG Length Reactivity Applications References
This compound Not explicitly listed (refer to T17370 in ) ~1,300 (estimated) Aldehyde, phenyl, amide, carboxylic acid 24 units Amine conjugation (aldehyde), carboxyl coupling PROTACs, targeted drug delivery
Mal-amido-PEG24-acid 2171095-70-6 1,297.47 Maleimide, amide, carboxylic acid 24 units Thiol conjugation (maleimide) Antibody-drug conjugates (ADCs)
Amino-PEG24-acid 2563873-76-5 1,146.37 Primary amine, carboxylic acid 24 units Carboxyl coupling (EDC/NHS) Drug delivery, nanotechnology
Azido-PEG24-acid Not explicitly listed (see ) ~1,100 Azide, carboxylic acid 24 units Click chemistry (azide-alkyne cycloaddition) Bioconjugation, surface modification
Ald-Ph-PEG2-acid 1807534-84-4 309.31 Aldehyde, phenyl, carboxylic acid 2 units Amine conjugation (aldehyde) Short-linker applications
Ald-Ph-amido-PEG2 1061569-06-9 Not listed Aldehyde, phenyl, amide, hydroxyl 2 units Amine conjugation (aldehyde) Peptide/protein modification

Key Observations:

Functional Group Diversity: this compound’s aldehyde and phenyl groups distinguish it from maleimide-based (e.g., Mal-amido-PEG24-acid ) or azide-based (e.g., Azido-PEG24-acid ) linkers. The aldehyde enables site-specific conjugation under mild conditions, whereas maleimide targets thiols, and azides require click chemistry. Compared to Amino-PEG24-acid , this compound offers orthogonal reactivity (aldehyde vs. amine), allowing sequential or selective conjugations in multi-step syntheses.

PEG Chain Length :

  • The 24-unit PEG chain in this compound provides superior solubility and flexibility compared to shorter analogs like Ald-Ph-PEG2-acid (2 units) . Longer PEG chains reduce steric hindrance and improve biocompatibility but increase molecular weight (~1,300 vs. 309.31 for PEG2), which may affect cellular uptake efficiency .

Applications :

  • This compound is specialized for PROTACs due to its optimal spacing and dual reactivity . In contrast, Mal-amido-PEG24-acid is preferred for ADC synthesis targeting cysteine residues , and Azido-PEG24-acid is used in click chemistry-based bioconjugation .

Physical Properties: Purity and storage conditions vary: Mal-amido-PEG24-acid batches may have variable purity , while Amino-PEG24-acid is typically ≥95% pure and stored at -5°C . This compound likely requires similar cold storage to prevent aldehyde oxidation.

Research Findings and Implications

  • PROTAC Efficiency : Longer PEG chains (e.g., PEG24) enhance PROTAC efficacy by improving solubility and enabling proper spatial orientation between target protein and E3 ligase . Shorter linkers (e.g., PEG2) may compromise degradation efficiency due to rigidity .
  • Conjugation Specificity: The phenyl group in this compound adds mild hydrophobicity, which can influence binding kinetics compared to purely hydrophilic linkers like Amino-PEG24-acid .
  • Commercial Availability : this compound is listed by suppliers like Broadpharm () and specialized biotech firms (), whereas Azido-PEG24-acid is available from MedChemExpress ().

Biological Activity

Ald-Ph-amido-PEG24-acid is a polyethylene glycol (PEG)-based linker used primarily in the development of PROTACs (proteolysis-targeting chimeras). This compound plays a crucial role in drug delivery and targeted therapy, particularly in oncology and other diseases where precise modulation of protein levels is necessary. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound functions as a linker that facilitates the conjugation of small molecules to proteins or other biomolecules. Its structure allows for bioorthogonal reactions, which are essential in creating stable and effective PROTACs. The PEG component enhances solubility and biocompatibility, while the aldehyde group enables selective reactions with amines or other nucleophiles.

Biological Activity

  • Enzyme Activity Preservation :
    Research indicates that the attachment of this compound to enzymes does not significantly disrupt their biological activity. For instance, studies on TCO-conjugated enzymes (such as alkaline phosphatase and glucose oxidase) demonstrated that their kinetic parameters remained comparable to those of native enzymes, suggesting minimal impact on enzyme function during conjugation .
  • Targeted Protein Degradation :
    This compound is integral to PROTAC design, which targets specific proteins for degradation via the ubiquitin-proteasome pathway. This approach has shown promise in selectively degrading oncogenic proteins, thereby reducing tumor growth in various cancer models.
  • Cytotoxicity and Cellular Uptake :
    The compound exhibits favorable cytocompatibility profiles. In vitro assays have shown that cells treated with this compound conjugates maintain high metabolic activity, indicating low cytotoxicity and effective cellular uptake .

Case Study 1: PROTAC Development for Cancer Therapy

In a recent study, researchers synthesized a series of PROTACs using this compound to target the androgen receptor (AR) in prostate cancer cells. The results showed significant reductions in AR levels and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis rates .

Case Study 2: Enzyme Activity Assessment

Another study focused on assessing the enzyme activity post-conjugation with this compound. The Michaelis-Menten kinetics were evaluated for both native and conjugated forms of alkaline phosphatase (ALP). The Km values were found to be similar (0.207 mM for native ALP vs. 0.151 mM for ALP-TCO), indicating that the conjugation process did not impair enzyme functionality .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyFocus AreaKey Findings
Enzyme ModificationTCO-conjugated enzymes retained similar activity compared to native forms; minimal disruption observed in kinetic parameters.
PROTAC EfficacyEffective degradation of target proteins in cancer cells; reduced tumor growth observed in vivo models.
Cytotoxicity AssessmentLow cytotoxicity with high metabolic activity maintained in treated cells; favorable safety profile for therapeutic applications.

Q & A

Q. Methodological Guidance

  • Negative controls : Synthesize PROTACs with scrambled or inactive linkers to isolate PEG24-acid’s effects.
  • Competitive assays : Co-adminstrate excess free linker to rule off-target binding.
  • Pharmacokinetic controls : Monitor linker stability in serum via LC-MS to exclude degradation artifacts .

How does PEG chain length (e.g., PEG24 vs. PEG12) impact the steric hindrance and binding efficiency of PROTACs incorporating this compound?

Advanced Research Question
Longer PEG chains (e.g., PEG24) may reduce steric clashes between PROTAC components but could impair ternary complex formation. To assess:

  • Perform molecular dynamics simulations to model linker flexibility and binding interfaces.
  • Compare degradation efficiency (DC₅₀) in isogenic cell lines expressing truncated vs. full-length target proteins.
  • Validate using SPR or ITC to quantify binding affinities .

What analytical techniques are recommended for characterizing this compound stability under physiological conditions?

Q. Methodological Guidance

  • In vitro stability assays : Incubate linker in PBS or human serum at 37°C, followed by HPLC analysis at timed intervals.
  • Mass spectrometry : Identify degradation products (e.g., PEG hydrolysis fragments).
  • Circular dichroism : Monitor conformational changes in PROTAC structure under varying pH/temperature .

How can researchers reconcile discrepancies in PROTAC solubility data when using this compound across different solvent systems?

Advanced Research Question
Solubility variations may stem from solvent polarity, ionic strength, or buffer composition. Mitigation strategies:

  • Standardize solvent systems (e.g., DMSO:PBS ratios) and pre-equilibrate samples at assay temperatures.
  • Use dynamic light scattering (DLS) to detect aggregation thresholds.
  • Cross-validate with orthogonal methods like nephelometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.